molecular formula C18H14ClN5OS B2410445 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111432-84-8

1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2410445
CAS No.: 1111432-84-8
M. Wt: 383.85
InChI Key: YPRUMGNSGVCKLE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Analysis : This compound and its derivatives have been synthesized and structurally characterized, providing insight into their molecular conformations and characteristics. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can be relevant in various scientific applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

  • Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections. Understanding these properties can lead to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Cancer Research : Certain derivatives have been used in anticancer studies, potentially contributing to the development of novel cancer therapies. Their effectiveness against specific cancer cells can provide valuable insights for oncological research (Ye Jiao et al., 2015).

Molecular Docking and Computational Studies

Corrosion Inhibition

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRUMGNSGVCKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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